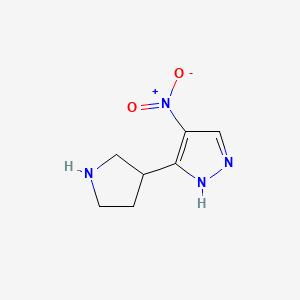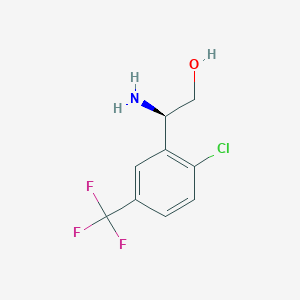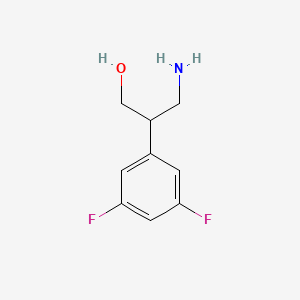
3-Amino-2-(3,5-difluorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(3,5-difluorophenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with two fluorine atoms substituted on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with an appropriate amine, such as ammonia or a primary amine, to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(3,5-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-Amino-2-(3,5-difluorophenyl)propan-1-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of acylated or alkylated products.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-(3,5-difluorophenyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(3,5-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure with fluorine atoms at different positions.
2-Amino-1-propanol: Lacks the fluorine substitutions on the phenyl ring.
3-Amino-1-propanol: Straight-chain analog without the phenyl ring.
Uniqueness
3-Amino-2-(3,5-difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications.
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
3-amino-2-(3,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-8-1-6(2-9(11)3-8)7(4-12)5-13/h1-3,7,13H,4-5,12H2 |
InChI-Schlüssel |
VFWSNVNERLNFCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


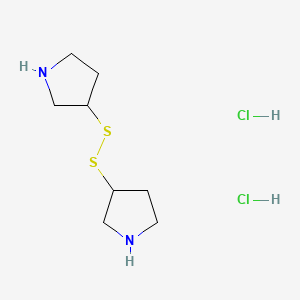
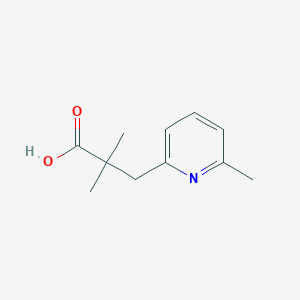
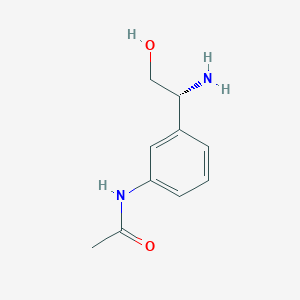
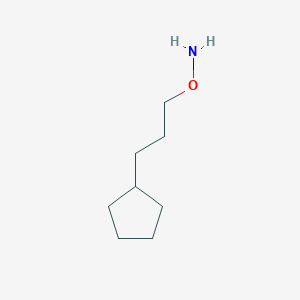




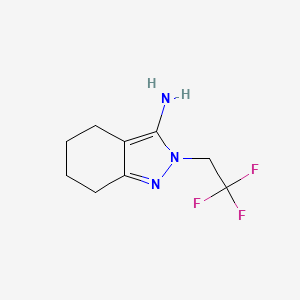

![2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine](/img/structure/B13601126.png)

